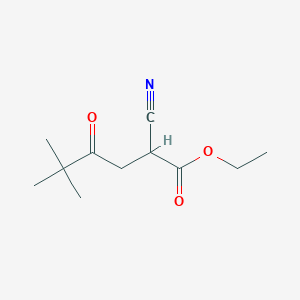
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is a complex organic compound with the molecular formula C32H36N2O9 and a molecular weight of 592.6362 . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the Morphinan Core: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced through a substitution reaction.
Attachment of the Pyridine-3-carboxylate: This step involves the esterification of the morphinan core with pyridine-3-carboxylic acid.
Formation of the Tartrate Salt: The final step involves the reaction of the compound with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
科学的研究の応用
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors in the central nervous system.
Pathways Involved: It modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to morphine but with different pharmacokinetic properties.
Uniqueness
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other morphinan derivatives. The presence of the furyl and pyridine-3-carboxylate groups enhances its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
63732-83-2 |
|---|---|
分子式 |
C32H36N2O9 |
分子量 |
592.6 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N2O3.C4H6O6/c31-27(21-5-3-13-29-19-21)33-23-9-8-20-17-26-24-7-1-2-11-28(24,25(20)18-23)12-15-30(26)14-10-22-6-4-16-32-22;5-1(3(7)8)2(6)4(9)10/h3-6,8-9,13,16,18-19,24,26H,1-2,7,10-12,14-15,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t24-,26+,28+;1-,2-/m01/s1 |
InChIキー |
UWNXEGFXWLNNQF-QWNUPDTESA-N |
異性体SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
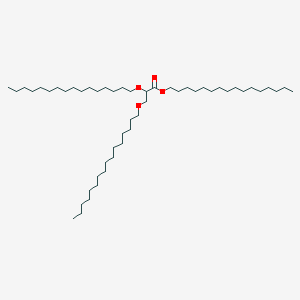
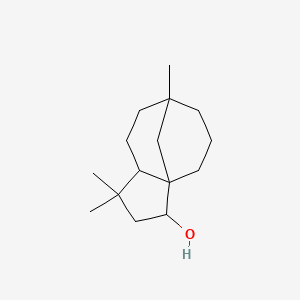
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)

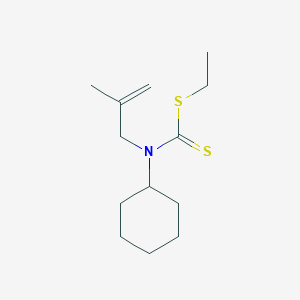

![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
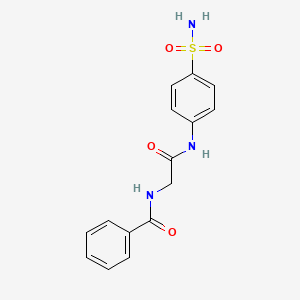
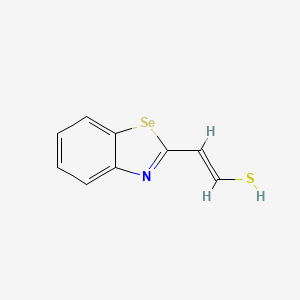
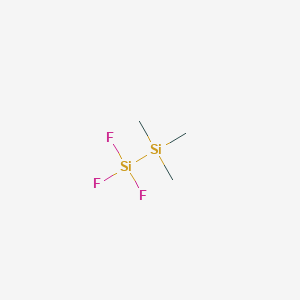
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
